Methyl 3-(2-cyanopropan-2-yl)benzoate
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Overview
Description
Methyl 3-(2-cyanopropan-2-yl)benzoate is an organic compound with the molecular formula C12H13NO2. It is a derivative of benzoic acid and contains a cyano group and a methyl ester group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-cyanopropan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-(2-cyanopropan-2-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) and methanol, with lithium hydroxide monohydrate as a base. The reaction mixture is stirred at room temperature for 18 hours, followed by acidification with hydrochloric acid to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-cyanopropan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-cyanopropan-2-yl)benzoic acid.
Reduction: 3-(2-aminopropan-2-yl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-cyanopropan-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-cyanopropan-2-yl)benzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-cyanopropan-2-yl)benzoate: Contains a cyano group and a methyl ester group.
Methyl 3-(2-cyanopropan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 3-(2-aminopropan-2-yl)benzoate: Contains an amine group instead of a cyano group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its cyano group provides reactivity for nucleophilic addition, while the ester group offers versatility in substitution and hydrolysis reactions.
Properties
IUPAC Name |
methyl 3-(2-cyanopropan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,8-13)10-6-4-5-9(7-10)11(14)15-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRJEXVTBGQAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC(=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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